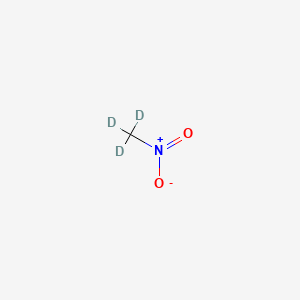
Ammonium diethyldithiocarbamate
Overview
Description
Ammonium diethyldithiocarbamate is an organic compound with the linear formula (C2H5)2NC(S)SSNH4 . It is also known as Diethyldithiocarbamic acid ammonium salt . The CAS Number is 21124-33-4 .
Synthesis Analysis
Dithiocarbamates are formed from the exothermic reaction between carbon disulphide and either a primary or secondary amine in the presence of a base . The base can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .Molecular Structure Analysis
The molecular weight of Ammonium diethyldithiocarbamate is 166.31 . The SMILES string is N.CCN(CC)C(S)=S .Chemical Reactions Analysis
Ammonium diethyldithiocarbamate is involved in reactions with copper acetylacetonato complex . It is also used in the synthesis of Dithiocarbamate .Physical And Chemical Properties Analysis
Ammonium diethyldithiocarbamate is a solid with a melting point of 80 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Enzyme Inhibition
Dithiocarbamates, the class of compounds to which Ammonium diethyldithiocarbamate belongs, have been found to act as enzyme inhibitors . This property can be harnessed in the development of drugs that target specific enzymes in the body.
Treatment of HIV and Other Diseases
Dithiocarbamates have been used in the treatment of HIV and other diseases . Their ability to inhibit certain enzymes can be utilized to halt the progression of these diseases.
Anticancer Applications
Dithiocarbamates have shown potential in the field of oncology as anticancer agents . Their enzyme-inhibiting properties can be used to target cancer cells and inhibit their growth.
Antimicrobial Applications
The antimicrobial properties of dithiocarbamates make them useful in the development of new antimicrobial agents . They can be used to combat a variety of bacterial and fungal infections.
Medical Imaging
Dithiocarbamates have been used in medical imaging . Their ability to form stable complexes with certain metals can be exploited to create contrast agents for imaging techniques such as MRI and CT scans.
Industrial Applications
In the industry, dithiocarbamates have been used as vulcanization accelerators, froth flotation collectors, antifouling agents, coatings, and lubricant additives .
Detection of Vascular O2- Production
Ammonium diethyldithiocarbamate has been used in studies to detect vascular O2- production in intact aortic segments by the lucigenin-enhanced chemiluminescence method . This application is particularly relevant in the field of cardiovascular research.
Agricultural Applications
Dithiocarbamates have been used as fungicides in agriculture . Their ability to inhibit the growth of fungi makes them effective in protecting crops from fungal diseases.
Mechanism of Action
Target of Action
Ammonium diethyldithiocarbamate is a versatile compound with a wide range of applications. It has been used in various studies, including those aimed at detecting vascular O2- production in intact aortic segments . The primary targets of Ammonium diethyldithiocarbamate are metal ions, with which it forms chelate complexes .
Mode of Action
Ammonium diethyldithiocarbamate interacts with its targets, primarily metal ions, by forming chelate complexes . This interaction results in changes in the biochemical properties of the target, which can be used for various applications, such as the detection of vascular O2- production .
Biochemical Pathways
Ammonium diethyldithiocarbamate affects the biochemical pathways involving metal ions. By forming chelate complexes with these ions, it alters their biochemical properties and influences the downstream effects of these pathways .
Pharmacokinetics
It is known that the compound is produced by the reaction of ammonia and carbon disulphide . It is unstable and decomposes to thiocyanic acid and hydrogen sulphide .
Result of Action
The molecular and cellular effects of Ammonium diethyldithiocarbamate’s action are largely dependent on its interaction with its targets. For example, in studies aimed at detecting vascular O2- production, the compound’s interaction with metal ions allows for the detection of this biochemical process .
Action Environment
The action, efficacy, and stability of Ammonium diethyldithiocarbamate can be influenced by various environmental factors. For instance, the compound is known to decompose on long standing in alkali . Therefore, the pH of the environment can significantly impact the compound’s stability and efficacy.
Safety and Hazards
Ammonium diethyldithiocarbamate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, minimize dust generation and accumulation, and wash hands before breaks and immediately after handling the product .
properties
IUPAC Name |
azane;diethylcarbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCNFYVINPILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-84-2 (Parent) | |
| Record name | Ammonium diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00943448 | |
| Record name | Diethylcarbamodithioic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium diethyldithiocarbamate | |
CAS RN |
21124-33-4 | |
| Record name | Ammonium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylcarbamodithioic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium diethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















